Rockogenin

描述

Context within Steroidal Natural Products Chemistry

Rockogenin is classified as a steroidal sapogenin, belonging to the spirostanol (B12661974) group, characterized by its spirostane skeleton ontosight.ai. Steroidal sapogenins are a class of compounds found in plants, particularly in the genus Rockinghamia, and are known for their diverse biological activities ontosight.aibasicmedicalkey.com. These compounds are synthesized by plants through metabolic processes and are considered secondary metabolites funaab.edu.ng. Steroidal sapogenins are typically isolated from plant sources via the hydrolysis of saponins (B1172615), followed by purification using chromatographic techniques ontosight.aibasicmedicalkey.com. This compound, specifically, has been noted to occur alongside other sapogenins like hecogenin (B1673031) archive.org. Some studies suggest that this compound found in certain commercial samples of crude sapogenins might be an artifact formed during processing and should be avoided basicmedicalkey.com.

Significance of the Spirostane Chemical Scaffold in Research

The spirostane skeleton is a crucial structural feature in spirostanol saponins, serving as the core aglycone moiety ontosight.ai. This scaffold is defined by a spiroketal side chain attached to a steroid nucleus ontosight.ai. The unique spirostane framework is considered essential for the diverse biological activities observed in spirostanol saponins, which include anti-inflammatory, antimicrobial, cytotoxic, and cAMP phosphodiesterase inhibitory activities ontosight.ai. The presence and specific configuration of hydroxyl groups and the side chain attached to the steroid nucleus, as indicated by isomerism like the (3beta,5alpha,12beta,25R)-isomer, are crucial as they can influence the compound's biological activity and interactions with biological targets such as receptors or enzymes ontosight.aiontosight.ai. The spirostane skeleton can also be glycosylated with sugar moieties, which further impacts the compound's biological properties and its ability to interact with specific cellular targets ontosight.ai. The diversity of spirostanol saponins is also influenced by variations in the aglycone moiety, including the number and position of hydroxyl substitutions ontosight.ai. The spiroketal F-ring, a component of the spirostane structure, has been shown to be an essential structural feature for certain biological effects, such as the Aβ-lowering effects observed in studies of related compounds like sarsasapogenin (B1680783) rsc.org.

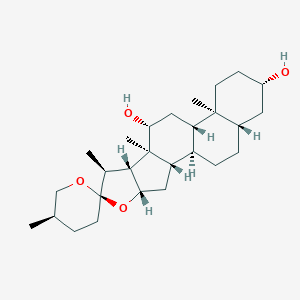

This compound's chemical structure consists of a steroid nucleus with a spiroketal side chain ontosight.ai. It has a molecular formula of C27H42O3 and a molecular weight of 414.63 g/mol according to one source, while another source lists the molecular formula as C27H44O4 and a molecular weight of 432.6359 g/mol ontosight.aifoodb.ca. It is also known by the IUPAC name (1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10,16-diol according to one source, and 5,7',9',13'-tetramethyl-5'-oxaspiro[oxane-2,6'-pentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane]-10',16'-diol according to another foodb.cacdutcm.edu.cn. This compound has been investigated for potential biological activities, including anti-inflammatory and antimicrobial properties ontosight.ai. It can also serve as a starting material for the synthesis of steroid hormones like progesterone (B1679170) and cortisone (B1669442) ontosight.ai.

Research findings on this compound and related spirostane compounds highlight the importance of the spirostane scaffold for various biological activities. Studies have explored its potential in different therapeutic areas, including anti-inflammatory and antimicrobial effects ontosight.aiontosight.ai. Some research suggests that certain sapogenins may exhibit cytotoxic effects against cancer cells, although specific data on particular isomers of this compound may be limited ontosight.aiontosight.ai. Additionally, steroid sapogenins are known to potentially influence cholesterol metabolism, suggesting a possible role in cardiovascular health, though detailed investigations into this compound's effects are needed ontosight.ai. This compound has also been studied for its interaction with nuclear receptors, such as its ability to inhibit IL-17 production in Th17 cells and decrease RORγt transactivation rsc.org. Co-crystal structures have provided insights into how this compound interacts with the RORγt ligand-binding domain rsc.org. In studies evaluating cholinesterase inhibitory activity, this compound showed some level of inhibition against butyrylcholinesterase (BChE) and a lower level of inhibition against acetylcholinesterase (AChE) researchgate.net.

Below is a data table summarizing some chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C27H44O4 | foodb.ca |

| Average Molecular Weight | 432.6359 g/mol | foodb.ca |

| Topological Polar Surface Area | 58.92 | cdutcm.edu.cn |

| Number of Rings | 6 | cdutcm.edu.cn |

| Number of Stereocenters | 13 | cdutcm.edu.cn |

Below is a data table presenting research findings on the cholinesterase inhibitory activity of this compound:

| Compound | Chemical Class | AChE Inhibition (% ± S.D. at 100 µg/mL) | BChE Inhibition (% ± S.D. at 100 µg/mL) |

| This compound | Steroidal saponin (B1150181) | 5.29 ± 0.52 | 15.23 ± 2.56 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNMOLSYHYSCMS-TUUYSWIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937213 | |

| Record name | Spirostan-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16653-52-4 | |

| Record name | Rockogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16653-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rockogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirostan-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Plant Sources and Biogeographical Distribution

Rockogenin has been identified in several plant species, including members of the Agave and Rumex genera.

Agave gracilipes

Agave gracilipes, also known as Maguey de pastizal or slimfoot century plant, is a plant species native to western Texas, southern New Mexico, and Chihuahua wikipedia.org. It is found in grasslands, desert scrub, and open pinyon-juniper woodlands at elevations ranging from 1,200 to 1,900 meters wikipedia.org. This compound has been reported to be obtained from Agave gracilipes multitran.com.

Rumex vesicarius L.

Rumex vesicarius L. is a wild leafy plant belonging to the Polygonaceae family frontiersin.org. It is indigenous to the desert and semi-desert areas in Northern Africa and Southwest Asia frontiersin.org. This species is found throughout India and is known by various vernacular names humanjournals.com. Rumex vesicarius is characterized by the presence of various phytochemicals, including saponins (B1172615) frontiersin.org. This compound has been identified as a chemical compound present in Rumex vesicarius frontiersin.orgnih.govresearchgate.net. In one study, this compound was found at a concentration of 9.28% in the methanol (B129727) extract of R. vesicarius collected from the Hail region of Saudi Arabia frontiersin.orgnih.gov.

| Plant Source | Biogeographical Distribution | This compound Concentration (if available) |

|---|---|---|

| Agave gracilipes | Western Texas, Southern New Mexico, Chihuahua | Not specified |

| Rumex vesicarius L. | Northern Africa, Southwest Asia, India (Hail region of Saudi Arabia) | 9.28% (in methanol extract) frontiersin.orgnih.gov |

| Agave brittoniana Trel. spp. Brachypus | Central region of Cuba | Not specified |

Agave brittoniana Trel. spp. Brachypus

Agave brittoniana Trel. spp. Brachypus is one of two endemic subspecies of Agave brittoniana found in the central region of Cuba revistabionatura.comresearchgate.netrevistabionatura.com. This subspecies is known for its high content of steroidal saponins isciii.esisciii.esugr.es. This compound is among the steroidal sapogenins that have been previously obtained and chemically characterized from this subspecies of Agave revistabionatura.comresearchgate.net.

Extraction and Purification Methodologies

This compound is typically isolated from plant sources through the hydrolysis of saponins, followed by purification using chromatographic techniques ontosight.ai. Steroidal saponins, which yield sapogenins like this compound upon hydrolysis, are often extracted using various solvents with increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol researchgate.net.

Studies on the extraction of compounds from Agave species, which contain steroidal saponins and sapogenins, have employed methods such as hydroalcoholic extraction followed by liquid-liquid extraction with solvents like n-butanol to obtain saponin-enriched fractions isciii.esisciii.esugr.es. Acid hydrolysis is a common step to convert the extracted saponins into their aglycones, including this compound researchgate.net. Purification of the isolated sapogenins can then be achieved using chromatographic methods ontosight.ai. For instance, pure hecogenin (B1673031), another steroidal sapogenin from Agave, has been obtained by selective liquid-liquid extraction of saponins followed by acid hydrolysis researchgate.net.

While specific detailed protocols for the extraction and purification solely of this compound from the listed plant sources are not extensively detailed in the provided snippets, the general approach involves initial extraction of saponins, hydrolysis to obtain the sapogenin (this compound), and subsequent purification steps, likely involving chromatography, consistent with the isolation of other steroidal sapogenins from plant matrices ontosight.airesearchgate.net.

Synthetic Chemistry and Derivatization Strategies

Chemical Synthesis of Rockogenin and Key Intermediates

This compound can be synthesized from other steroidal sapogenin precursors through various chemical reactions.

Synthesis from Steroidal Sapogenin Precursors (e.g., Hecogenin (B1673031) Acetate)

A notable route for the synthesis of this compound involves using hecogenin acetate (B1210297) as a starting material. Hecogenin acetate can be converted to this compound acetate through a reduction reaction. For instance, borohydride (B1222165) reduction of hecogenin acetate at low temperatures, followed by acetylation, has been shown to afford this compound acetate in high yields. nih.gov This this compound acetate can then be further transformed into other intermediates. For example, oximinylation of the 5/6 spiroketal of this compound acetate using BF₃•OEt₂/t-BuONO regioselectively yields a C23 oxime, which can be subsequently hydrolyzed to the corresponding ketone. nih.gov

Directed Chemical Transformations and Derivatization

This compound undergoes various directed chemical transformations and derivatization reactions, particularly involving its spiroketal ring and the steroid nucleus.

Spiroketal Ring Opening Methodologies

The spiroketal moiety in this compound is a key feature that can be selectively opened to access different structural scaffolds.

Trifluoroacetyl Trifluoromethanesulfonate (B1224126) (TFAT)-Mediated Ring Opening

Trifluoroacetyl trifluoromethanesulfonate (TFAT) is an effective reagent for the mild ring opening of steroidal spiroketals, including those found in this compound derivatives. acs.org This method provides ω-trifluoroacetyl vinyl ethers in good yields and avoids the harsh conditions often required in previous spiroketal opening protocols. acs.org TFAT-mediated opening of the F-ring spiroketal can be followed by eliminative E-ring opening to yield D-ring dienes. purdue.edu TFAT cleavage can also accommodate functionality at the C23 position. purdue.edu This methodology has been applied in the synthesis of C17-OH this compound acetate. acs.orgmolaid.comacs.org

Rearrangement Reactions

This compound and its derivatives can undergo various rearrangement reactions, particularly affecting the C and D rings of the steroid skeleton. acs.org

C/D-Ring Contraction and Expansion Rearrangements

Rearrangements involving the C/D rings of steroids, including those derived from sapogenins like this compound, have been observed. acs.orgacs.org These rearrangements can lead to ring contraction or expansion. For example, the 12β-mesylate derivative of this compound has been shown to undergo rapid solvolytic rearrangement accompanied by C/D-ring contraction and expansion. acs.orgresearchgate.net In contrast, the mesylate derivative of 12-epi-rockogenin showed significantly less reactivity under the same conditions. acs.org Acid-catalyzed backbone rearrangements involving the C–D ring junction in the normal steroid series can result in ring contraction and the formation of cyclo-seco compounds. rsc.org Cationic rearrangements, such as those of the pinacol (B44631) type, can also lead to ring contractions and expansions in cyclic compounds. wikipedia.orglibretexts.org

Oxidative Degradation and Derivatization

Oxidative degradation is a significant strategy in the chemistry of steroidal sapogenins like this compound, often employed to cleave the spiroketal side chain and access valuable steroid intermediates. One classic method involves the Marker degradation, which historically utilized acetic anhydride (B1165640) at high temperatures followed by chromium trioxide oxidation to convert sapogenins into pregnane (B1235032) or androstane (B1237026) derivatives google.com. While effective, this method had drawbacks, including harsh conditions and environmental concerns google.com.

More recent approaches to oxidative degradation and derivatization have sought milder conditions. For instance, the oxidation of steroidal sapogenins with organic peroxy acids in polar solvents can yield steroidal lactones and 22-carbon fragments google.com. This method is reported to have mild conditions, low cost, high yield, and be non-polluting google.com.

Another example of oxidative transformation involves the Baeyer-Villiger oxidation of 23-oxosapogenins, which can produce bisnorcholanic lactones and cyclic carbonates, with the product ratio being dependent on the reaction temperature researchgate.net. The reaction of 23-oxospirostanes with meta-chloroperoxybenzoic acid (MCPBA) at room temperature yields a mixture where the bisnorcholanic lactone is the major product, while at reflux temperature, the cyclic carbonate becomes the major product researchgate.net.

Derivatization strategies often follow oxidative cleavage, allowing for the introduction of new functional groups or modifications to the steroid skeleton. For example, steroidal lactones obtained from oxidation can undergo further transformations such as hydrolysis, oxidation with Jones' reagent, Huang-Minlon reduction, ether reactions, rearrangements, dehalogenation, or photochemical/oxidation reactions to yield other steroidal lactones google.com.

Conversion to Related Steroidal Alkaloids (e.g., Solanidane (B3343774) Alkaloids)

Steroidal sapogenins, including this compound, serve as valuable starting materials for the synthesis of steroidal alkaloids, particularly those with the solanidane skeleton. The conversion typically involves the replacement of oxygen atoms in the spiroketal system with a nitrogen atom, while largely retaining the configuration at existing stereogenic centers, except potentially at C25 if the starting material has the 25R configuration researchgate.net.

This compound, being a 25R-5α-sapogenin, has been used in the synthesis of solanidane alkaloids with retention of configuration at C25 nih.govresearchgate.net. Specifically, 12β-hydroxy-25-epi-demissidine and 5-epi-demissidine have been synthesized from this compound in a three-step procedure nih.govresearchgate.net.

The synthesis of solanidane alkaloids from spirostane sapogenins often involves the transformation of the spiroketal side chain into an indolizidine system researchgate.netmdpi.com. A key intermediate in some syntheses is a spiroimine, which can be obtained from the oxidation of a sapogenin like tigogenin (B51453) followed by amination researchgate.netmdpi.com. Further reduction and functionalization of the spiroimine intermediate can lead to the desired solanidane alkaloids researchgate.netmdpi.com.

Another approach involves a cascade ring-switching process and intramolecular reactions to construct the solanidane skeleton from furostan-26-acid derivatives, which can be obtained from spirostanols researchgate.net.

C-H Bond Functionalization in Terpenoid Skeletons

C-H bond functionalization is an increasingly explored strategy in organic synthesis, allowing for the direct conversion of C-H bonds into C-X bonds (where X is typically C, N, or O) mt.com. This approach is particularly valuable for complex molecules like terpenoids and steroids, which contain numerous C-H bonds nih.govnih.gov. Selective C-H functionalization can enable late-stage diversification of these natural products nih.gov.

This compound has been identified as a suitable substrate for C(sp3)–H silylation of methyl groups, a key step in some C-H functionalization strategies aimed at modifying methyl substituents in terpenoids nih.govacs.org. This silylation sets the stage for subsequent manipulation of the methyl group nih.govacs.org.

Methods involving C-H functionalization can lead to the substitution, elimination, or integration of methyl groups within the terpenoid skeleton nih.govnih.gov. For example, oxidation of a methyl group to a carboxylic acid followed by decarboxyolefination can result in the formation of an alkene in place of a gem-dimethyl unit nih.govacs.org.

The development of site-selective C-H functionalization methods is crucial for complex molecular scaffolds like this compound, as it allows for targeted modifications without the need for extensive pre-functionalization nih.gov. These strategies have the potential to unlock new avenues for synthesizing diverse terpenoid derivatives with altered properties nih.gov.

Stereochemistry and Conformational Analysis

Determination of Relative and Absolute Configurations

Determining the relative and absolute configurations of chiral centers in molecules is a significant challenge in organic chemistry. libretexts.orgucalgary.ca The absolute configuration provides an unambiguous description of the spatial arrangement of ligands around a chiral center, often denoted by the R/S system. libretexts.org Relative configuration, on the other hand, describes the relationship between the configurations of two or more chiral centers within the same molecule, or between enantiomers. libretexts.orgucalgary.ca

For Rockogenin, the relative configurations at C12 of this compound and its epimer, 12-epi-rockogenin, have been determined. This was achieved by comparing molecular rotation differences and saponification rates with analogous bile acids. researchgate.net Additionally, chemical transformations with known stereochemical outcomes have been used to support these assignments. researchgate.net

Modern techniques for determining relative and absolute configurations include spectroscopic methods and computational chemistry. Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, are widely used to determine relative configurations, particularly for local areas within a molecule. mdpi.com Quantum chemical calculations of NMR parameters can also be applied to determine molecular configurations and even correct previously reported ones. mdpi.com However, computational NMR typically determines relative configuration unless the absolute configuration of a key center is already known. mdpi.com

Absolute configurations can be determined by comparing calculated spectroscopic data, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra, with experimental measurements. mdpi.comresearchgate.net X-ray crystal structure analysis can also be used to determine absolute configuration, utilizing the Flack parameter, although this requires suitable single crystals. ucalgary.camdpi.com

Based on PubChem data, this compound has 13 stereocenters. cdutcm.edu.cn Its IUPAC name, (1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10,16-diol, explicitly defines the absolute configuration at each of these centers. cdutcm.edu.cn

Influence of Stereochemistry on Chemical Reactivity

Stereochemistry plays a crucial role in influencing the reactivity and selectivity of chemical reactions. rijournals.comgacariyalur.ac.in The spatial arrangement of atoms can affect transition state energies, leading to differences in reaction rates and product distributions. gacariyalur.ac.in

A notable example involving this compound highlights the significant impact of stereochemistry on reactivity. A coordinated ring contraction/expansion rearrangement was observed in this compound, as reported by Hirschmann et al. researchgate.nete-bookshelf.de This remarkable rearrangement occurred with extraordinary ease, and the authors stated that the stereoelectronic requirements for this reaction were fulfilled only with the natural C12-β-configuration of this compound. researchgate.nete-bookshelf.de In contrast, the mesylate derivative of 12-epi-rockogenin, with a different stereochemistry at C12, was largely unreactive under the same conditions, undergoing only minor side reactions. researchgate.net This demonstrates how a difference in stereochemistry at a single center can drastically alter the reaction pathway and reactivity of the molecule.

Furthermore, stereochemistry is critical in the synthesis of complex molecules, including natural products and pharmaceuticals. Stereocontrolled synthesis methods, such as asymmetric synthesis and the use of chiral catalysts, are employed to produce compounds with specific stereochemistries and desired properties. rijournals.comresearchgate.net The stereochemistry of starting materials, like this compound, can also dictate the stereochemistry of the products in synthetic transformations. For instance, related solanidane (B3343774) alkaloids have been synthesized from this compound (with a 25R-5α-sapogenin configuration) or sarsasapogenin (B1680783) (with a 25S-5β-sapogenin configuration) with retention of configuration at the stereogenic center during the synthesis steps. researchgate.net

Conformational Effects on Molecular Interactions

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. These different arrangements, or conformers, can have varying energies and influence how a molecule interacts with other molecules. scribd.comnih.gov

While specific detailed research findings on the conformational effects of this compound on its molecular interactions are not extensively available in the provided search results, general principles of conformational analysis and molecular interactions can be applied. The preferred conformation of this compound in a particular environment (e.g., in solution or bound to a biological target) will influence how effectively it can form stabilizing interactions with surrounding molecules.

Studies on drug-like molecules have shown that ligands often bind to proteins in conformations that are not necessarily their lowest-energy free conformations. nih.gov The conformational changes upon binding can involve some energetic strain but are compensated by favorable interactions with the binding site. nih.gov For this compound, its specific conformation would determine the accessibility and orientation of its hydroxyl groups for hydrogen bonding or the presentation of its hydrophobic surfaces for van der Waals interactions.

Understanding the conformational landscape of this compound is therefore important for predicting its behavior in various chemical and biological contexts, including potential interactions with proteins or other biomolecules. Computational methods, such as molecular docking and molecular dynamics simulations, are often used to explore the conformational preferences of molecules and model their interactions with targets. nih.govresearchgate.net

Mechanistic Organic Chemistry of Rockogenin Transformations

Elucidation of Rearrangement Reaction Mechanisms

Rearrangement reactions involving the steroid skeleton of rockogenin have been a significant area of study. These transformations often lead to structural changes, including ring contractions and expansions. The elucidation of the mechanisms provides insights into the factors governing the reaction pathways.

One notable rearrangement involves the C/D rings of this compound. Early studies by Hirschmann and coworkers in the 1950s reported a coordinated ring contraction/expansion in this compound, specifically involving its 12β-mesylate derivative. This reaction was observed to occur with extraordinary ease, leading to a new ring system instead of expected methyl migration or elimination products. e-bookshelf.deupjohn.netresearchgate.net The proposed mechanism for this transformation highlights the importance of the stereochemistry at C12. e-bookshelf.deupjohn.netresearchgate.net

Role of Stereoelectronic Effects in C/D-Ring Rearrangements

The facile C/D-ring rearrangement in this compound's 12β-mesylate derivative is strongly influenced by stereoelectronic effects. e-bookshelf.deupjohn.netresearchgate.net. Stereoelectronic effects refer to the modulation of electronic interactions by changes in molecular geometry, often traced to favorable orbital overlap. e-bookshelf.deresearchgate.net In the case of this compound, the natural C12-β-configuration fulfills specific stereoelectronic requirements that facilitate this rearrangement. e-bookshelf.deupjohn.netresearchgate.net The significance of this geometrical factor is directly reflected in the observed ease of the transformation. e-bookshelf.deupjohn.netresearchgate.net

Mechanistic Studies of Spiroketal Modifications

The spiroketal moiety (E and F rings) at the side chain of spirostan (B1235563) sapogenins like this compound is a key feature and a common site for chemical modifications. researchgate.net These modifications often involve the cleavage or rearrangement of the spiroketal system, leading to various products such as bisnorcholanic lactones or furostanic derivatives. researchgate.netsemanticscholar.org

Mechanistic studies on spiroketal modifications have explored reactions such as Baeyer-Villiger oxidation of oxosapogenins, which can lead to the cleavage of the spiroketal side chain. semanticscholar.orgresearchgate.net The proposed mechanisms for these reactions involve intermediates and migration steps influenced by the conformation and electronic properties of the spiroketal system. semanticscholar.org For instance, the Baeyer-Villiger reaction of 23-oxosapogenins with MCPBA has been studied, and the postulated mechanism explains the formation of bisnorcholanic lactones and cyclic carbonates through peroxyacid attack and subsequent fragmentation or rearrangement pathways. semanticscholar.orgresearchgate.net The regioselectivity of these reactions can be explained by the conformational preference of the Criegee's intermediate. semanticscholar.org

Reductive cleavage of the spiroketal is another important transformation. Procedures using reagents like BF₃·Et₂O/Et₃SiH have been developed to achieve stereoisomeric alcohols by opening the spiroketal ring. researchgate.net

Theoretical Approaches to Reaction Mechanisms

Theoretical calculations play a valuable role in elucidating reaction mechanisms by providing insights into structural, thermodynamic, and kinetic parameters. mdpi.com While specific detailed theoretical studies solely focused on this compound's rearrangement and spiroketal modification mechanisms were not extensively detailed in the search results, theoretical approaches have been applied to related steroid transformations and spiro systems. mdpi.comtypeset.io

For example, semiempirical PM3 calculations have been used to study the Baeyer-Villiger reaction of 23-oxosapogenins, investigating factors like charges and LUMO energies to understand observed reactivity differences between epimers. semanticscholar.org Although in that specific case, these parameters alone could not fully explain the differences, it demonstrates the application of theoretical methods to probe the electronic factors influencing these reactions. semanticscholar.org Computational modeling has also been used to study reaction mechanisms in other ring systems and rearrangements, providing insights into transition states and reaction pathways. typeset.io The interplay between experimental observations and theoretical calculations is crucial for a comprehensive understanding of complex organic reaction mechanisms. e-bookshelf.deresearchgate.net

Biosynthetic Considerations

Proposed Pathways for Steroidal Sapogenins

The biosynthesis of steroidal saponins (B1172615), which include steroidal sapogenins as their aglycones, is understood to occur primarily via the mevalonate (B85504) (MVA) pathway in the cytoplasm and, to a lesser extent, the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. researchgate.netfrontiersin.orgplos.org These pathways generate the fundamental five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netfrontiersin.orgplos.org

The condensation of IPP and DMAPP units, catalyzed by enzymes like geranyl diphosphate synthase (GPS) and farnesyl diphosphate synthase (FPS), leads to the formation of farnesyl diphosphate (FPP), a 15-carbon precursor. researchgate.netmonash.edu Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce the 30-carbon linear hydrocarbon squalene. researchgate.netmonash.edu Squalene is subsequently oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). researchgate.netmonash.edu

2,3-Oxidosqualene represents a key branch point in plant metabolism. It can be cyclized by various oxidosqualene cyclases (OSCs) to produce different cyclic triterpene structures. tandfonline.com In the case of steroidal sapogenins, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase (CAS) to yield cycloartenol. researchgate.netfrontiersin.orgmonash.edutandfonline.com Cycloartenol serves as the precursor for the biosynthesis of plant sterols, including cholesterol and β-sitosterol. researchgate.netmonash.edutandfonline.commdpi.com

The biosynthesis of steroidal saponins proceeds through the modification of the cholesterol or β-sitosterol molecular skeleton. researchgate.nettandfonline.commdpi.com These modifications involve a series of complex catalytic reactions, including hydroxylation, oxidation, and glycosylation at specific positions on the steroidal side chains, such as C-16, C-22, and C-26. researchgate.netmdpi.comnih.gov The synthesis of the spirostanol (B12661974) or furostanol derivatives that form the aglycone core of steroidal saponins occurs through these modifications. tandfonline.commdpi.com

Research suggests that the MVA pathway plays a more significant role in the production of the steroidal backbone compared to the MEP pathway. plos.org Studies in Dioscorea composita have shown higher expression levels of genes involved in the MVA pathway (HMGR and MK) compared to those in the MEP pathway (DXS and HMED). plos.org

Rockogenin's Position within Steroid Biogenesis

This compound is a spirostanol steroidal sapogenin. Its position within steroid biogenesis places it downstream of the core sterol biosynthesis pathway, specifically as a derivative of cholesterol or a related phytosterol precursor. researchgate.nettandfonline.commdpi.com The biosynthesis of steroidal saponins, including those with a spirostanol skeleton like this compound, originates from the modification of the cholesterol backbone. tandfonline.com

The formation of spirostanol saponins involves the closing of the F ring, often through a reaction involving a β-glucoside at the C-26 position under the catalysis of glycosidase, converting a furostanol saponin (B1150181) precursor into a spirostanol form. mdpi.com This indicates that furostanol saponins may serve as intermediates in the biosynthesis of spirostanol saponins like this compound.

The biosynthesis of steroidal compounds in plants, including steroidal saponins and glycoalkaloids, often starts with cholesterol as a precursor. nih.govsciencedaily.com Enzymes are involved in the formation of these natural products from cholesterol. sciencedaily.com

Enzymatic Transformations and Precursors

The transformation of cholesterol or related phytosterols (B1254722) into steroidal sapogenins like this compound involves a series of enzymatic steps, primarily hydroxylation, oxidation, and potentially glycosylation followed by deglycosylation or rearrangement to form the spirostanol structure. researchgate.nettandfonline.commdpi.com

Key enzymatic players in steroidal saponin biosynthesis include cytochrome P450 enzymes (CYPs) and glycosyltransferases (UGTs). tandfonline.commdpi.com CYPs are involved in hydroxylation and oxidation reactions at various positions on the steroid skeleton and side chain. tandfonline.commdpi.com UGTs are responsible for the glycosylation of the steroidal aglycone. monash.edutandfonline.commdpi.com

While the precise enzymatic pathway leading specifically to this compound is not as extensively detailed as the general sterol biosynthesis, research on related steroidal sapogenins provides insights. For instance, studies on the biosynthesis of diosgenin, another steroidal sapogenin, have screened candidate genes related to its synthesis from cholesterol, such as PpcyP90G4, PpCYP94D108, PpCYP94D109, PpCYP72A616, TfCYP90B50, TfCYP72A613, and TfCYP82J17. mdpi.com

The formation of the spiroketal side chain characteristic of spirostanol sapogenins like this compound involves modifications of the cholesterol side chain. These modifications include hydroxylation at positions like C-16, C-22, and C-26, followed by cyclization and rearrangement. researchgate.netmdpi.com Enzymes involved in the hydroxylation of cholesterol, such as GAME6, GAME8, and GAME11 in Solanum species, are known to be involved in the formation of furostanol-aglycones (e.g., 16,22,26-trihydroxycholesterol), which are key branching points in the synthesis of steroidal saponins and glycoalkaloids. sciencedaily.com

The conversion of furostanol saponins to spirostanol saponins is catalyzed by glycosidases that cleave the sugar moiety at the C-26 position, facilitating the closure of the F ring to form the spiroketal structure. mdpi.com

The biosynthesis of the steroidal backbone itself involves enzymes like HMG-CoA reductase (HMGR), squalene synthase (SQS), squalene epoxidase (SQE), and cycloartenol synthase (CAS). frontiersin.orgplos.orglibretexts.org These enzymes are upstream of the specific modifications that lead to different steroidal sapogenins.

Research has also explored the chemical transformations of steroidal compounds, including those related to this compound, which can provide clues about potential biosynthetic steps. For example, chemical transformations involving the C/D-ring and modifications at the C12 position of this compound have been studied. researchgate.nettheses.fr The functionalization and manipulation of methyl groups in terpenoids, including steroidal structures like this compound, have also been investigated, highlighting potential enzymatic parallels in C-H bond functionalization and C-C bond cleavage. nih.govacs.org

While specific enzymatic details for every step in this compound biosynthesis are still being elucidated, the general framework involves the initial synthesis of cholesterol or related sterols from isoprenoid precursors, followed by a series of oxidative modifications and cyclization events catalyzed by enzymes such as CYPs and potentially involving glycosidases for the final spirostanol formation.

Molecular and Cellular Mechanism of Action Studies

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Modulation

Rockogenin has been identified as a novel synthetic inhibitor of the Retinoid-related orphan receptor gamma (RORγ). nih.gov RORγ is a transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are key players in the immune response and are implicated in various autoimmune diseases. nih.gov By acting as an inhibitor, this compound can modulate the transcriptional activity of RORγ, thereby influencing immune cell development and function.

A primary function of RORγ is to control the production of Interleukin-17 (IL-17), a pro-inflammatory cytokine integral to the pathogenesis of autoimmune diseases. nih.gov The inhibition of RORγ by this compound directly impacts this pathway, leading to a reduction in IL-17 secretion. This mechanism is central to the potential therapeutic applications of this compound in inflammatory conditions. The induction and expression of IL-17 are dependent on the activation of transcription factors including RORγt. wikipedia.org

This compound exerts its inhibitory effect by directly interacting with the Ligand-Binding Domain (LBD) of RORγ. nih.gov The LBD is a crucial region of nuclear receptors that, upon binding with a ligand, undergoes conformational changes that modulate the receptor's activity. youtube.comnih.gov X-ray crystallography studies have detailed the binding of this compound within the LBD of human RORγ, providing a structural basis for its inhibitory action. nih.gov This interaction prevents the receptor from adopting its active conformation, thereby inhibiting its function.

| Interaction Target | Compound | Binding Site | Effect |

| RORγ | This compound | Ligand-Binding Domain (LBD) | Inhibition of RORγ activity |

A critical aspect of this compound's mechanism is its ability to induce an indirect disruption of a hydrogen bond between the amino acid residues Histidine 479 (His479) on helix 11 and Tyrosine 502 (Tyr502) on helix 12 of RORγ. nih.gov This "His-Tyr lock" is essential for maintaining the active conformation of the receptor, which is required for the recruitment of co-activator proteins and subsequent gene transcription. nih.gov By disrupting this lock, this compound prevents the proper positioning of helix 12, leading to an inactive receptor state and the recruitment of co-repressor peptides. nih.gov This mechanism distinguishes this compound from other natural inhibitors and highlights its unique mode of action. nih.gov

| Feature | Residue 1 | Residue 2 | Interaction Type | Effect of this compound |

| His-Tyr Lock | Histidine 479 (H11) | Tyrosine 502 (H12) | Hydrogen Bond | Indirect Disruption |

Other Identified Molecular Targets

Based on the available scientific literature, there is no evidence to suggest that this compound interacts with or targets Angiotensin-Converting Enzyme 2 (ACE2).

Poly(ADP-ribose) Polymerase 1 (PARP1)

Currently, there are no available scientific studies that have investigated the molecular and cellular mechanism of action of this compound concerning the inhibition or modulation of Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 is a key enzyme involved in DNA repair, chromatin remodeling, and cell death. researchgate.netresearchgate.netmdpi.com Its inhibition is a significant area of research, particularly in cancer therapeutics. researchgate.netnih.gov However, the interaction between this compound and PARP1 remains to be elucidated.

Filamentous Temperature-Sensitive Protein Z (FtsZ) (Potential)

To date, research exploring the direct interaction and potential inhibitory effects of this compound on the bacterial cell division protein, Filamentous Temperature-Sensitive Protein Z (FtsZ), has not been reported in the available scientific literature. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in the formation of the Z-ring, a structure essential for bacterial cytokinesis. frontiersin.orgnih.gov The inhibition of FtsZ polymerization and Z-ring formation is a promising target for the development of new antibacterial agents. nih.gov Future studies are required to determine if this compound has any activity related to this potential target.

Enzymatic Inhibition Profiles

Cholinesterase Inhibition

This compound has been evaluated for its inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine and are significant targets in the management of neurodegenerative diseases.

In a study investigating the cholinesterase inhibitory potential of various natural products, this compound was tested at a concentration of 100 μg/mL. The findings from this research are detailed in the table below.

| Enzyme | Inhibition (%) at 100 μg/mL |

|---|---|

| Acetylcholinesterase (AChE) | 25.36 ± 1.11 |

| Butyrylcholinesterase (BChE) | 19.53 ± 2.24 |

The data indicates that at the tested concentration, this compound exhibits modest inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. researchgate.net The study did not provide IC50 values for this compound, which would quantify the concentration required to inhibit 50% of the enzyme's activity. For comparison, the reference drug galantamine showed IC50 values of 1.33 ± 0.11 μg/mL for AChE and 52.31 ± 3.04 μg/mL for BChE in the same study. researchgate.net

Structure Activity Relationship Sar and Computational Modeling

Structure-Activity Relationships in RORγ Modulation

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a compound with its biological activity. In the context of RORγ modulation, the interaction of a ligand with the ligand-binding domain (LBD) of the receptor is critical. Rockogenin has been shown to inhibit IL-17 production in Th17 cells and decrease RORγ transactivation. plantaedb.com This suggests that this compound acts as an inverse agonist or antagonist of RORγ. The mechanism involves the displacement of a co-activator protein from RORγ. plantaedb.com

The RORγ LBD is a key region for ligand binding and subsequent modulation of transcriptional activity. The interaction between helix 11 (H11) and helix 12 (H12) within the LBD is particularly important for the active conformation of RORγ and the recruitment of co-activators. plantaedb.comuni.lu Inverse agonists typically bind to the LBD in a way that destabilizes the H11-H12 interaction or induces a conformational change that prevents co-activator binding, thereby reducing RORγ transcriptional activity. uni.luchem960.comcdutcm.edu.cn While specific detailed SAR data for various this compound derivatives were not extensively detailed in the provided information, the observation that this compound displaces a co-activator indicates that its structure facilitates a binding mode within the RORγ LBD that interferes with the protein-co-activator interaction. plantaedb.com The crystal structure of the RORγ LBD in complex with this compound provides a valuable basis for understanding these interactions at an atomic level.

Computational Approaches for SAR Analysis

Computational methods play a vital role in understanding and predicting the interaction of ligands with nuclear receptors like RORγ, complementing experimental SAR studies. These approaches can provide insights into binding poses, interaction energies, and the impact of structural modifications on activity.

Molecular Docking Simulations

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and estimate the binding affinity. This method is valuable for understanding how a molecule like this compound might interact with the RORγ LBD. Molecular docking studies have been employed in the research of RORγ ligands. For instance, docking studies predicted the binding of certain vitamin D analogues to RORα and RORγ. plantaedb.com In silico docking experiments have also been used to support proposed binding conformations of RORγt covalent inverse agonists. cdutcm.edu.cn The availability of crystal structures, such as the ternary complex of the human RORγ LBD with this compound, is crucial for accurate molecular docking studies, as it provides the three-dimensional structure of the receptor-ligand complex, allowing for the validation of docking protocols and the detailed analysis of interaction fingerprints.

Rational Design of this compound-Derived Modulators

The structural information obtained from experimental studies, such as the crystal structure of RORγ bound to this compound, combined with insights from computational approaches like molecular docking plantaedb.comcdutcm.edu.cn, forms the basis for the rational design of new RORγ modulators based on the this compound scaffold. Rational design involves using the understanding of the receptor-ligand interaction to guide the synthesis of modified compounds with improved potency, selectivity, or desired pharmacological properties.

For example, analyzing the binding pose of this compound within the RORγ LBD can reveal specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues. plantaedb.comuni.lu This information can inform the modification of the this compound structure to optimize these favorable interactions or to avoid unfavorable ones. Given that this compound displaces a co-activator plantaedb.com, rational design efforts could focus on modifying the this compound structure to enhance its ability to interfere with co-activator binding or to further stabilize an inactive conformation of the RORγ LBD. The ternary crystal structure including RORγ, an inhibitor, and a corepressor peptide provides insight into the mechanism of corepressor recruitment and can guide the rational design of antagonists. chem960.com Similarly, understanding the role of the H11-H12 interaction plantaedb.comuni.lu in RORγ activity can guide the design of this compound derivatives that specifically target this interaction to promote an inverse agonist effect. Rational design, informed by both structural biology and computational modeling, is a powerful strategy for developing novel RORγ modulators with potential therapeutic applications. chem960.com

常见问题

Q. What are the established synthetic pathways for Rockogenin, and how are its structural features validated?

this compound can be synthesized via the NaBH₄/MeOH reduction of hecogenin, followed by acetylation and fractional crystallization to obtain this compound acetate . Structural validation relies on ¹H NMR spectroscopy, where characteristic signals (e.g., deshielded H-16 and H-20 protons) confirm the presence of a C-23 carbonyl group. Distinct shifts in H-26ax and H-26eq signals differentiate 25R and 25S stereoisomers . Researchers should cross-reference NMR data with synthetic intermediates to ensure purity and structural fidelity.

Q. How does this compound inhibit RORγ transcriptional activity at the molecular level?

this compound disrupts RORγ ligand-binding domain (LBD) function by forming two direct hydrogen bonds and van der Waals contacts with the receptor. This interaction destabilizes the His–Tyr "lock," a key structural motif, leading to co-activator displacement and recruitment of co-repressor peptides (e.g., SMRT22). This mechanism suppresses IL-17 production in Th17 cells, as shown in co-crystal structures .

Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) is recommended, using methanol-water (88:12) as the mobile phase at 1.0 mL/min . For stereochemical resolution, ¹H NMR analysis of C-23 carbonyl-induced shifts (e.g., H-26ax and H-26eq signals) is critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported binding affinities across studies?

Contradictions may arise from differences in assay conditions (e.g., cell type, co-repressor peptide selection). To address this, standardize assays using:

- Co-crystallography : Compare this compound-bound RORγ-LBD structures under identical conditions to identify conformational variations (e.g., H5 backbone movement) .

- Competitive binding assays : Use labeled reference ligands (e.g., retinoids) to quantify displacement efficiency .

- Molecular dynamics simulations : Model His–Tyr lock stability under varying pH or solvent conditions .

Q. What experimental strategies optimize this compound’s selectivity against related nuclear receptors (e.g., RORα, PPARγ)?

- Structural-guided mutagenesis : Introduce mutations in RORγ-LBD (e.g., Gln286, Arg364) to assess this compound’s binding specificity .

- Cross-reactivity screens : Test this compound against receptor panels using luciferase reporter assays. Prioritize receptors with homologous ligand-binding pockets .

- Pharmacophore modeling : Compare this compound’s interaction motifs with known selective inhibitors to identify key residues .

Q. How can synthetic challenges in this compound production (e.g., low yield of 23-oxo derivatives) be mitigated?

- Baeyer-Villiger reaction optimization : Use BF₃·Et₂O as a catalyst with NaNO₂ to enhance 23-oxo-sapogenin yield. Monitor reaction progress via TLC and isolate intermediates using neutral Al₂O₃ chromatography .

- Solvent engineering : Replace traditional Ac₂O/pyridine acetylation with dichloromethane to reduce side-product formation .

- Scale-up protocols : Validate reproducibility by adhering to IUPAC guidelines for reporting reaction conditions (e.g., temperature, solvent purity) .

Methodological Frameworks for Research Design

- PICOT framework : Define studies using Population (e.g., Th17 cells), Intervention (this compound dosage), Comparison (vehicle control), Outcome (IL-17 suppression), and Timeframe (e.g., 24-hour treatment) .

- FINER criteria : Ensure questions are Feasible (e.g., in vitro assays), Interesting (novel RORγ modulation), Novel (unexplored His–Tyr lock dynamics), Ethical (cell-line use), and Relevant (autoimmune disease applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。